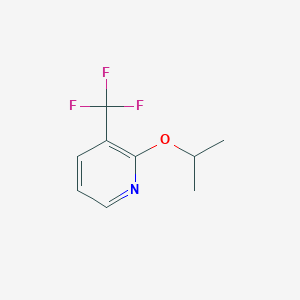

2-Isopropoxy-3-(trifluoromethyl)pyridine

Description

Contextual Importance of Fluorinated Heterocycles in Chemical Research

Fluorinated heterocyclic compounds are of paramount importance in modern chemical research, particularly in the realms of drug discovery and agrochemicals. calpaclab.comchemscene.com The introduction of fluorine atoms into a heterocyclic scaffold can profoundly alter the molecule's physicochemical and biological properties. calpaclab.com Strategic fluorination can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. mdpi.com The pyridine (B92270) ring, a six-membered heteroaromatic system, is a prevalent structural motif in a vast number of biologically active compounds and natural products. researchoutreach.org The combination of a pyridine core with fluorine-containing substituents has led to the development of numerous successful pharmaceuticals and crop protection agents. mdpi.comresearchgate.net

Rationale for Investigating Pyridine Derivatives with Trifluoromethyl and Alkoxy Substituents

The investigation of pyridine derivatives bearing both trifluoromethyl (-CF3) and alkoxy (-OR) groups is driven by the synergistic effects these substituents impart. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring. mdpi.com Its inclusion can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com Furthermore, the lipophilicity conferred by the -CF3 group can improve a compound's ability to cross biological membranes. mdpi.com

Alkoxy groups, such as the isopropoxy group in 2-Isopropoxy-3-(trifluoromethyl)pyridine, also play a crucial role. They can modulate the molecule's solubility, lipophilicity, and steric profile. The position of the alkoxy group on the pyridine ring can direct further chemical modifications and influence the compound's interaction with biological targets. The presence of an alkoxy group at the 2-position of the pyridine ring can be achieved through nucleophilic substitution of a suitable leaving group, such as a halogen, by an alkoxide.

The combination of a trifluoromethyl and an isopropoxy group on a pyridine scaffold, as seen in this compound, creates a unique chemical entity with a specific set of properties that are of interest for further exploration in various research and development endeavors.

Overview of Research Trajectories for this compound Scaffold

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential research trajectories. Primarily, this compound is envisioned as a valuable chemical intermediate or building block for the synthesis of more complex molecules. calpaclab.comchemscene.com The reactivity of the pyridine ring, influenced by the trifluoromethyl and isopropoxy groups, allows for a variety of chemical transformations to introduce additional functional groups.

Research efforts involving this scaffold are likely to be directed towards its incorporation into novel drug candidates and agrochemicals. The trifluoromethylpyridine core is a well-established pharmacophore in numerous bioactive compounds. mdpi.comresearchgate.net By utilizing this compound as a starting material, chemists can explore new chemical space in the quest for molecules with improved biological activity and selectivity.

Below is a data table summarizing the key properties of this compound and a closely related isomer, highlighting their nature as chemical building blocks.

| Property | This compound (Predicted) | 2-Isopropoxy-6-(trifluoromethyl)pyridine calpaclab.com |

| Molecular Formula | C9H10F3NO | C9H10F3NO |

| Molecular Weight | 205.18 g/mol | 205.2 g/mol |

| CAS Number | Not available | 1255574-41-4 |

| Primary Application | Chemical Intermediate | Protein Degrader Building Block |

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yloxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6(2)14-8-7(9(10,11)12)4-3-5-13-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKJAKZGFNSIFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Isopropoxy 3 Trifluoromethyl Pyridine

Electrophilic Aromatic Substitution Reactivity of the Pyridine (B92270) Ring

The pyridine ring is inherently an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This characteristic makes it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atom can also be readily protonated or coordinate to Lewis acids under typical EAS reaction conditions, which further deactivates the ring by introducing a positive charge.

In the case of 2-Isopropoxy-3-(trifluoromethyl)pyridine, the reactivity is governed by the competing electronic effects of its two substituents.

Trifluoromethyl Group (-CF₃): This group is powerfully electron-withdrawing due to the high electronegativity of the fluorine atoms. It acts as a strong deactivating group, further reducing the electron density of the pyridine ring and making EAS even more difficult. The -CF₃ group is a meta-director.

Isopropoxy Group (-OCH(CH₃)₂): This is an electron-donating group through resonance (lone pairs on the oxygen) and weakly electron-withdrawing through induction. As an activating group, it would typically direct incoming electrophiles to the ortho and para positions.

The combined effect is a heavily deactivated pyridine ring. The strong deactivation by the trifluoromethyl group and the pyridine nitrogen generally overrides the activating effect of the isopropoxy group. Consequently, electrophilic aromatic substitution reactions on this compound are highly unfavorable and require harsh conditions, if they proceed at all.

Nucleophilic Reactivity and Dearomatization Studies

The electron-deficient nature of the pyridine ring, exacerbated by the potent electron-withdrawing trifluoromethyl group, renders this compound susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SₙAr) on pyridines is favored at the C2 and C4 positions because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing stabilization. stackexchange.com

Recent studies have focused on the nucleophilic activation of pyridine derivatives through dearomatization pathways, such as hydrosilylation. researchgate.netelsevierpure.comchemrxiv.orgacs.org This strategy transforms the flat, aromatic pyridine into a non-aromatic, three-dimensional structure that is more reactive. A prominent example involves the reaction of pyridine derivatives with a hydrosilane in the presence of a catalyst, which leads to the formation of a dearomatized N-silyl enamine intermediate. researchgate.netchemrxiv.orgacs.org This enamine is nucleophilic and can react with various electrophiles. Subsequent rearomatization restores the pyridine ring, now functionalized at a specific position.

While not directly involving this compound, the principles from studies on similar structures are applicable. For instance, the hydrosilylation of quinoline (B57606) and pyridine derivatives, followed by reaction with an electrophilic trifluoromethylating agent (like a Togni reagent), achieves C-H trifluoromethylation at the 3-position. elsevierpure.comchemrxiv.orgacs.org This process proceeds through the formation of a dearomatized N-silyl-1,4-dihydropyridine intermediate. researchgate.netchemrxiv.org

Table 1: Representative Nucleophilic Dearomatization/Functionalization of Pyridine Rings

| Pyridine Substrate | Reaction Sequence | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Quinoline/Pyridine Derivatives | 1. Hydrosilylation (e.g., with methylphenylsilane) 2. Reaction with electrophilic CF₃ source (e.g., Togni Reagent I) 3. Oxidation (e.g., with DDQ) | N-silyl enamine / 1,4-dihydropyridine | 3-Trifluoromethylated Pyridine/Quinoline | researchgate.netchemrxiv.org |

This dearomatization approach highlights a powerful method for functionalizing electron-poor pyridine rings, turning their inherent electrophilicity into a feature that enables subsequent nucleophilic character in a masked form.

Transformations Involving the Trifluoromethyl Group

Chemical Stability and Modifications

The trifluoromethyl group is renowned for its exceptional chemical and thermal stability. mdpi.com The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF₃ group highly resistant to degradation. mdpi.com It is generally stable to metabolic oxidation, which is a key reason for its frequent incorporation into pharmaceuticals. wikipedia.org

Modification of the trifluoromethyl group itself is challenging. Under certain drastic reaction conditions, such as high temperatures in the presence of water, hydrolysis of the -CF₃ group can occur, though this is not a common transformation. acs.org For most synthetic applications, the trifluoromethyl group is considered a robust and inert spectator group.

Influence on Ring Reactivity

The primary influence of the trifluoromethyl group on the reactivity of the pyridine ring is electronic. Its strong electron-withdrawing nature has two main consequences:

Deactivation towards Electrophilic Attack: As discussed in section 3.1, the -CF₃ group strongly withdraws electron density from the aromatic system, making it a "deactivated" ring that is resistant to attack by electrophiles.

Activation towards Nucleophilic Attack: Conversely, this electron withdrawal makes the pyridine ring more electrophilic and thus more susceptible to attack by nucleophiles. nih.gov This effect is particularly pronounced at the positions ortho and para to the electron-withdrawing group, which in this molecule corresponds to the C2, C4, and C6 positions of the pyridine ring. This activation is fundamental to the SₙAr and dearomatization reactions discussed in section 3.2.

Reactions of the Isopropoxy Substituent

The isopropoxy group is an ether linkage attached to the pyridine ring. The most common reaction involving such a substituent is the cleavage of the C(aryl)-O bond or the O-C(alkyl) bond. O-dealkylation of 2-alkoxypyridines can be achieved under various conditions to yield the corresponding 2-pyridone. Lewis acids can promote the nucleophilic displacement of the alkoxy group. nih.gov For instance, 2-alkoxypyridines can be converted to 2-aminopyridines by reacting them with amines in the presence of a Lewis acid catalyst. nih.gov

Metabolically, O-dealkylation is a common pathway catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net While direct studies on this compound are not detailed, it is plausible that under appropriate acidic or enzymatic conditions, the isopropoxy group could be cleaved to yield 3-(Trifluoromethyl)pyridin-2(1H)-one.

Metal-Mediated and Catalytic Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound are valuable substrates for these transformations. For example, 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine serves as a versatile building block in palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling.

In a typical Suzuki-Miyaura reaction, the halo-pyridine is coupled with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. electronicsandbooks.comrsc.orgmdpi.com This methodology is one of the most effective ways to create biaryl structures. The reaction is generally tolerant of a wide range of functional groups, and the presence of the trifluoromethyl and isopropoxy groups on the pyridine ring is compatible with many standard Suzuki conditions. electronicsandbooks.comresearchgate.net

Table 2: Example of Suzuki-Miyaura Cross-Coupling with a Related Pyridine Substrate

| Aryl Halide | Coupling Partner | Catalyst/Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic Acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/Water | 5-Aryl-2-methylpyridin-3-amine | mdpi.com |

| 2-Halogenated Pyridines | Phenylboronic Acid | Pd(OAc)₂ / Base | Aqueous Isopropanol | 2-Aryl-substituted Pyridines | researchgate.net |

The utility of these cross-coupling reactions allows for the elaboration of the this compound scaffold, enabling the synthesis of a diverse library of more complex molecules for various applications.

C-H Functionalization Studies

Direct C-H functionalization offers an atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of substrates with halides. However, achieving regioselective C-H functionalization on a substituted pyridine ring like this compound presents a significant challenge. The pyridine nitrogen and the existing substituents direct the reactivity of the C-H bonds. The trifluoromethyl group deactivates the ring towards electrophilic attack, while the isopropoxy group is a weak directing group for metallation.

Radical Reactions and Photochemical Transformations

The electron-deficient nature of the this compound ring makes it a suitable substrate for radical reactions, particularly those involving nucleophilic radicals. The Minisci reaction, a classic example, involves the addition of a nucleophilic radical to a protonated N-heterocycle. The positions most susceptible to attack would be C4 and C6, which are ortho and para to the electron-withdrawing trifluoromethyl group and activated by the protonated nitrogen atom.

Photochemical transformations, often proceeding through radical intermediates, represent another avenue for functionalization. Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. A trifluoromethyl-substituted pyridine could potentially engage in reactions with photochemically generated alkyl or aryl radicals. For example, radical C-H trifluoromethoxylation of heteroaromas has been demonstrated using radical-generating reagents under photochemical or TEMPO-catalyzed conditions. While these general methodologies exist, specific studies detailing the radical or photochemical reactivity of this compound are scarce in the literature.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Isopropoxy-3-(trifluoromethyl)pyridine in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, it is possible to map out the precise electronic environment and connectivity of each atom within the molecule.

While specific experimental NMR data for this compound is not widely published, the expected spectral features can be accurately predicted based on its structure and data from closely related analogues, such as 2-methoxy-3-(trifluoromethyl)pyridine. rsc.org

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the isopropoxy group. The pyridine ring protons (H-4, H-5, and H-6) would appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring and the nitrogen atom. The isopropoxy group would exhibit a septet for the methine proton (-OCH) around δ 5.4 ppm, coupled to the six equivalent methyl protons, which would appear as a doublet around δ 1.4 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the electronic environment of each carbon atom. The carbon of the trifluoromethyl group (-CF₃) is expected to appear as a quartet due to coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of around 270 Hz. rsc.orgresearchgate.net The pyridine ring carbons would resonate in the aromatic region (δ 110-165 ppm). The C-2 carbon, attached to the electronegative oxygen atom of the isopropoxy group, would be significantly downfield. The carbon atoms of the isopropoxy group would appear in the aliphatic region, with the methine carbon (-OCH) around δ 72 ppm and the methyl carbons (-CH₃) around δ 22 ppm. For the analogue 2-methoxy-3-(trifluoromethyl)pyridine, the pyridine carbons appear at δ 161.0, 150.6, 136.4 (q, J = 5 Hz), 116.0, and 113.4 (q, J = 33 Hz), with the CF₃ carbon at δ 123.2 (q, J = 270 Hz). rsc.org

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group. huji.ac.il Given that all three fluorine atoms are chemically equivalent, the ¹⁹F NMR spectrum of this compound is expected to show a single, sharp singlet. For the analogue 2-methoxy-3-(trifluoromethyl)pyridine, this signal appears at approximately -64.03 ppm (relative to CFCl₃). rsc.org The precise chemical shift is highly sensitive to the electronic environment, making ¹⁹F NMR a powerful tool for confirming the presence and substitution pattern of fluorinated groups. ucsb.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predictions are based on standard chemical shift ranges and data from analogous compounds.

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | Multiplicity |

| Pyridine H-4 | ~7.9 | dd | ~137 | d |

| Pyridine H-5 | ~7.1 | dd | ~116 | d |

| Pyridine H-6 | ~8.3 | dd | ~151 | d |

| Isopropoxy CH | ~5.4 | septet | ~72 | d |

| Isopropoxy CH₃ | ~1.4 | doublet | ~22 | q |

| Pyridine C-2 | - | - | ~160 | s |

| Pyridine C-3 | - | - | ~114 | q (²JCF ≈ 33 Hz) |

| Pyridine C-4 | - | - | ~137 | s |

| Pyridine C-5 | - | - | ~116 | s |

| Pyridine C-6 | - | - | ~151 | s |

| -CF₃ | - | - | ~123 | q (¹JCF ≈ 270 Hz) |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the adjacent pyridine protons (H-4/H-5, H-5/H-6) and, crucially, between the methine (CH) and methyl (CH₃) protons within the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the direct assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton signal at δ ~5.4 ppm would correlate with the carbon signal at δ ~72 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for connecting the different fragments of the molecule. Expected key correlations would include those from the isopropoxy methine proton to the C-2 carbon of the pyridine ring, and from the pyridine H-4 proton to the C-3 and C-5 carbons, as well as the CF₃ carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is crucial for determining the preferred conformation of the molecule. A key NOE would be expected between the isopropoxy methine proton and the H-4 proton of the pyridine ring, confirming the orientation of the isopropoxy group relative to the ring.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. chemicalbook.com This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. rsc.org The angles and intensities of the diffracted beams allow for the calculation of an electron density map, from which the positions of individual atoms can be determined with high precision.

For this compound, a successful crystal structure determination would provide unequivocal information on:

Bond lengths and bond angles for the entire molecule.

The planarity of the pyridine ring.

The conformation of the isopropoxy group relative to the pyridine ring.

Intermolecular interactions, such as π-stacking or hydrogen bonding, which govern the crystal packing.

As of now, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₉H₁₀F₃NO), the molecular weight is 205.18 g/mol . pharmaffiliates.com A high-resolution mass spectrometry (HRMS) experiment, such as HRMS-EI, would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass with high accuracy. For instance, the calculated exact mass for C₉H₁₀F₃NO is 205.0714, and HRMS would confirm this value to within a few parts per million.

The electron ionization (EI) mass spectrum would also display a characteristic fragmentation pattern. Predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃) from the isopropoxy group to give an ion at m/z 190.

Loss of a propyl radical (•C₃H₇) to yield an ion corresponding to 2-hydroxy-3-(trifluoromethyl)pyridine at m/z 162.

Cleavage of the C-O bond, resulting in a pyridyl cation at m/z 146 and an isopropoxy radical.

Fragmentation of the pyridine ring itself under high energy conditions.

This fragmentation data serves as a molecular fingerprint, aiding in structural confirmation.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₀F₃NO |

| Molecular Weight | 205.18 |

| Calculated Exact Mass | 205.0714 |

| Predicted [M]⁺ Peak (m/z) | 205 |

| Predicted Key Fragments (m/z) | 190 ([M-CH₃]⁺), 162 ([M-C₃H₇]⁺), 146 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound. researchgate.net

The vibrational spectrum of this compound would be characterized by several key absorption bands:

C-H Vibrations: Aliphatic C-H stretching vibrations from the isopropoxy group are expected in the 2900-3000 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring would appear slightly higher, around 3000-3100 cm⁻¹. nih.gov

C-F Vibrations: The trifluoromethyl group gives rise to very strong and characteristic C-F stretching bands, typically in the 1100-1350 cm⁻¹ region. These are often the most intense peaks in the IR spectrum.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic pyridine ring typically appear in the 1400-1650 cm⁻¹ region. researchgate.net

C-O Vibrations: The C-O stretching of the isopropoxy ether linkage would result in a strong band in the 1200-1260 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch) regions.

While a published spectrum for the title compound is unavailable, data from related structures like 2-chloro-4-(trifluoromethyl)pyridine (B1345723) shows strong CF₃ rocking modes around 420 cm⁻¹ and C-C ring vibrations between 1400-1600 cm⁻¹. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorptions in the UV region. researchgate.net

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or cyclohexane (B81311) is expected to show two main absorption bands:

A strong band around 200-230 nm corresponding to a π → π* transition within the pyridine ring.

A weaker band at longer wavelengths, around 260-280 nm, corresponding to another π → π* transition or an n → π* transition involving the lone pair of electrons on the nitrogen atom. science-softcon.de

The isopropoxy group (an electron-donating group) and the trifluoromethyl group (an electron-withdrawing group) act as auxochromes, which can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands compared to unsubstituted pyridine.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many simple pyridine derivatives are not strongly fluorescent, the presence of donor and acceptor groups can sometimes induce fluorescence. researchgate.net An investigation into the fluorescence properties of this compound would involve measuring its emission spectrum after excitation at its absorption maximum to determine if it exhibits any luminescent properties.

Computational and Theoretical Chemistry Studies of 2 Isopropoxy 3 Trifluoromethyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed investigation of molecular structure and properties. For derivatives of pyridine (B92270), such as 2-Isopropoxy-3-(trifluoromethyl)pyridine, these methods are particularly valuable for understanding the interplay of substituent effects on the aromatic ring.

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. ijcce.ac.ir For molecules like this compound, DFT calculations are typically performed using a functional such as B3LYP, often paired with a basis set like 6-311++G(d,p), to obtain an optimized molecular geometry and calculate electronic properties. researchgate.netijcce.ac.ir

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity. acs.org

For a closely related analogue, 2-methoxy-3-(trifluoromethyl)pyridine, DFT calculations have determined the global minimum energy to be -700.0667 Hartrees. researchgate.net The HOMO and LUMO are distributed across the molecule, with the electron density maps showing the regions most likely to act as electron donors (HOMO) and acceptors (LUMO). The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the electron distribution and the energies of these orbitals. The isopropoxy group, an electron-donating group, also plays a crucial role in modulating the electronic structure.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 6.10 |

Note: These values are representative for a fluorinated pyridine derivative and are presented for illustrative purposes.

DFT calculations are also extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For 2-methoxy-3-(trifluoromethyl)pyridine, a close analogue, vibrational frequencies for FT-IR and FT-Raman spectra have been calculated using the B3LYP and LSDA methods with the 6-311++G(d,p) basis set. researchgate.netresearchgate.netjocpr.com The calculated frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netresearchgate.netjocpr.com These theoretical predictions are invaluable for assigning peaks in experimental spectra and confirming the regiochemistry of substitution on the pyridine ring. For instance, calculations can distinguish between the different proton and carbon environments created by the isopropoxy and trifluoromethyl substituents. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in an Analogous Molecule

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| C-H stretch (ring) | 3070 | 3075 | 3081 |

| C-O-C asym. stretch | 1280 | 1271 | 1279 |

| C-F stretch (CF₃) | 1155 | 1160 | 1158 |

| Ring breathing mode | 1029 | 1036 | 1044 |

Source: Adapted from DFT analysis of 2-methoxy-3-(trifluoromethyl)pyridine. researchgate.netjocpr.com

Conformational Analysis and Energy Landscape Mapping.acs.org

The isopropoxy group in this compound is not rigid and can rotate around the C-O bond, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of one or more dihedral angles. ijcce.ac.ir

The results of such a scan reveal the energy minima, corresponding to stable conformers, and the transition states that connect them. This information constitutes the molecule's energy landscape. acs.orgacs.orgnih.gov For this compound, the orientation of the isopropyl group relative to the pyridine ring and the adjacent trifluoromethyl group will be influenced by steric hindrance and electronic interactions. The most stable conformer will be the one that minimizes these unfavorable interactions. Understanding the conformational preferences is crucial as different conformers can exhibit different chemical reactivity and biological activity.

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry allows for the detailed exploration of potential chemical reactions involving this compound. By modeling reaction pathways, chemists can predict the feasibility of a reaction, understand its mechanism, and identify key intermediates and products. nih.govarxiv.org

A critical component of this modeling is the location of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. ucsb.educhemshell.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following methods are used to locate these transition state structures. ucsb.eduvu.nl Once the TS is found, its structure provides insight into the geometry of the reacting species at the point of maximum energy. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located TS indeed connects the desired reactants and products. vu.nl

Molecular Dynamics Simulations in Non-Biological Contexts

While often used in biological contexts, Molecular Dynamics (MD) simulations are also valuable for studying the behavior of single molecules or their collections in non-biological environments, such as in different solvents. mdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could be used to study its solvation dynamics, revealing how solvent molecules arrange around it and how this solvent shell fluctuates. This is particularly relevant for understanding its solubility and reactivity in solution. Simulations could also provide insight into the conformational dynamics of the isopropoxy group over time, complementing the static picture from conformational analysis by showing the rates of interconversion between different conformers. nih.gov

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is fundamental to its reactivity. The electron-withdrawing trifluoromethyl group and the electron-donating isopropoxy group create a specific electrostatic potential profile on the surface of this compound.

This charge distribution can be quantified using methods like Mulliken population analysis or by calculating the Molecular Electrostatic Potential (MEP). researchgate.netuni-muenchen.deresearchgate.net The MEP map is particularly useful as it visually indicates the regions of the molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For pyridine derivatives, the nitrogen atom is typically a region of negative potential, making it a primary site for protonation and electrophilic interaction. researchgate.net The substitution pattern in this compound will further modulate the potential around the ring, influencing its reactivity in, for example, electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. rdd.edu.iqrsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-methoxy-3-(trifluoromethyl)pyridine |

Applications of 2 Isopropoxy 3 Trifluoromethyl Pyridine As a Chemical Intermediate and Functional Material Precursor

Building Block in the Synthesis of Agrochemical Intermediates

The trifluoromethylpyridine (TFMP) structural motif is a cornerstone in modern agrochemical research and development. jst.go.jpnih.govnih.govresearchoutreach.org The inclusion of a trifluoromethyl group can significantly enhance the biological efficacy, metabolic stability, and lipophilicity of a molecule, properties that are highly desirable for active ingredients in pesticides. nih.gov While direct synthesis examples for agrochemicals starting specifically from 2-isopropoxy-3-(trifluoromethyl)pyridine are not extensively detailed in publicly available literature, its role can be understood by examining the synthesis of related TFMP-containing agrochemicals.

TFMP derivatives are crucial intermediates for a wide range of commercial pesticides, including herbicides, fungicides, and insecticides. nih.govresearchoutreach.org For instance, the herbicide Fluazifop-butyl was the first major agrochemical to incorporate a TFMP derivative, specifically using 2-chloro-5-(trifluoromethyl)pyridine (B1661970) as a key building block. researchoutreach.org Other significant agrochemicals derived from TFMP intermediates include the fungicide Fluazinam, synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), and the insecticide Sulfoxaflor, which is based on a 6-(trifluoromethyl)pyridine structure. researchoutreach.org

The synthesis of these vital intermediates often involves two primary industrial methods:

Halogen Exchange: This method typically starts with a picoline (methylpyridine), which undergoes chlorination and subsequent fluorination to produce a (trichloromethyl)pyridine, followed by reaction with hydrogen fluoride (B91410) (HF) to yield the (trifluoromethyl)pyridine. nih.govgoogle.com

Cyclocondensation: This approach involves constructing the pyridine (B92270) ring from smaller, acyclic trifluoromethyl-containing building blocks, such as ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.govresearchoutreach.org

The compound this compound serves as a more advanced intermediate. The isopropoxy group can be introduced via nucleophilic substitution of a leaving group (like a chlorine atom) at the 2-position of the pyridine ring. This alkoxy-substituted TFMP scaffold is then ready for further functionalization, often through reactions at other positions on the pyridine ring, to build the final complex agrochemical structure. The 3-(trifluoromethyl)pyridine (B54556) core, in particular, has been a focus for discovering fungicides. nih.gov

Table 1: Examples of Commercial Agrochemicals Derived from Trifluoromethylpyridine (TFMP) Intermediates

| Agrochemical | Type | Key TFMP Intermediate | Position of CF3 Group |

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine | 5-position |

| Flazasulfuron | Herbicide | 2-Chloro-3-(trifluoromethyl)pyridine | 3-position |

| Fluazinam | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 5-position |

| Chlorfluazuron | Insecticide (IGR) | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 5-position |

| Flonicamid | Insecticide | Intermediate for 4-(trifluoromethyl)nicotinamide | 4-position |

| Sulfoxaflor | Insecticide | Intermediate for 6-(trifluoromethyl)pyridine | 6-position |

Scaffold for Fine Chemical Synthesis (excluding pharmaceutical active ingredients)

Beyond its role in agrochemicals, the this compound scaffold is a versatile platform for the synthesis of a variety of highly functionalized organic molecules. The pyridine ring itself is a fundamental N-heterocycle in organic synthesis. beilstein-journals.orgnih.gov The specific substitution pattern of this compound allows for regioselective reactions.

The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the CF3 group. Conversely, the electron-donating isopropoxy group at the 2-position can direct metallation and subsequent functionalization. This push-pull electronic nature allows for controlled, stepwise introduction of other functional groups onto the pyridine core.

Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), can be employed to further elaborate the structure. acs.org For example, if a bromo or iodo group were present on the ring, it could serve as a handle for forming new carbon-carbon or carbon-heteroatom bonds, leading to complex molecular architectures for use in materials science or as chemical probes.

Precursor for Advanced Materials

The unique electronic and physical properties imparted by fluorine atoms make fluorinated compounds, including this compound, attractive precursors for advanced materials.

Pyridine-based structures are widely used in the development of functional materials for optoelectronics, such as organic light-emitting diodes (OLEDs). The nitrogen atom in the pyridine ring gives it electron-deficient (n-type) characteristics, which is useful for creating charge-transporting or emissive layers in electronic devices. The incorporation of a trifluoromethyl group further enhances this electron-deficient nature, which can help in tuning the material's LUMO (Lowest Unoccupied Molecular Orbital) energy level for efficient electron injection or transport. While specific studies incorporating this compound into OLEDs are not prominent, the synthesis of fluorinated pyridine-based polyimides with high transparency and thermal stability highlights their potential in optoelectronic applications. titech.ac.jp

Fluorinated monomers are valuable in polymer chemistry for creating materials with high thermal stability, chemical resistance, and low surface energy. mdpi.com Perfluoropyridine, for instance, is used as a building block for fluoropolymers through nucleophilic aromatic substitution reactions. mdpi.com Similarly, derivatives of this compound could be functionalized to act as monomers. For example, the addition of vinyl or other polymerizable groups would allow its incorporation into polymer backbones. The resulting polymers would benefit from the properties conferred by the fluorinated pyridine moiety, such as thermal stability and altered solubility, making them candidates for high-performance plastics or specialty coatings. Research into fluorinated polyimides containing pyridine rings has demonstrated the creation of strong, flexible, and thermally stable films. researchgate.netresearchgate.net

The design of liquid crystal (LC) molecules often relies on rigid, rod-like (calamitic) core structures. mdpi.comtandfonline.com Pyridine rings are frequently incorporated into these cores because their linear geometry and polarity contribute to the formation of mesophases (the state between liquid and solid). tandfonline.comnih.govresearchgate.netrsc.org The trifluoromethyl group is a particularly interesting substituent in LC design. It is strongly polar and can significantly influence the dielectric anisotropy of the material, a key property for display applications. researchgate.net The terminal isopropoxy group can act as a flexible chain, which is also a common feature in liquid crystal design that helps to promote the formation of smectic or nematic phases. mdpi.com While research on this exact molecule is not available, numerous studies have demonstrated the successful creation of liquid crystals from various substituted pyridines, indicating the potential of this scaffold in the field. mdpi.comtandfonline.comresearchgate.net

Ligand Design in Catalysis

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating to metal centers. This property is the foundation of its widespread use in the design of ligands for transition metal catalysis. beilstein-journals.orgunimi.itnih.gov Functionalized pyridine ligands can be used to tune the steric and electronic properties of a metal catalyst, thereby influencing its activity, selectivity, and stability. acs.orgtcu.edu

In the case of this compound, the substituents play a critical role:

Electronic Effect: The potent electron-withdrawing trifluoromethyl group reduces the basicity of the pyridine nitrogen. This can weaken the metal-ligand bond, potentially leading to higher catalytic turnover rates in some reactions by facilitating product dissociation.

Steric Effect: The isopropoxy group at the 2-position provides steric bulk near the nitrogen atom, which can create a specific coordination environment around the metal center. This steric hindrance can be exploited to control the stereoselectivity of a catalytic reaction.

Palladium(II) complexes with various functionalized pyridine ligands, for example, have been shown to be effective precatalysts in cross-coupling reactions like the Suzuki-Miyura and Heck reactions. nih.gov The synthesis of metal complexes with trifluoromethyl-substituted ligands has been explored to study how these electron-withdrawing groups affect the properties and reactivity of the metal center. tcu.edunih.govbutler.edu Therefore, this compound represents a promising, electronically modified scaffold for developing novel ligands for a range of catalytic transformations.

Application in Transition Metal Catalysis (e.g., Asymmetric Synthesis)

There is no available research in the public domain that describes the use of this compound as a ligand or intermediate in transition metal-catalyzed reactions, including asymmetric synthesis. While substituted pyridines are a well-established class of ligands in catalysis, the specific catalytic utility of this compound has not been reported.

Supramolecular Chemistry and Self-Assembly

There are no reports of this compound being used as a building block or component in the formation of supramolecular structures or self-assembling systems. The potential for this molecule to engage in non-covalent interactions that drive self-assembly has not been explored in the current body of scientific literature.

Future Directions and Emerging Research Avenues

Innovations in Sustainable Synthetic Methodologies for Fluorinated Pyridines

The synthesis of fluorinated pyridines has traditionally relied on methods that can be hazardous and generate significant waste. nih.gov A major future direction is the development of greener, more sustainable synthetic routes. Research is increasingly focused on minimizing the environmental impact by utilizing eco-friendly catalysts, reducing reliance on harsh reagents, and designing more efficient reaction pathways. bhu.ac.in

Innovations in this area include:

Catalyst Development: There is a move towards using earth-abundant metal catalysts or even metal-free conditions to construct the pyridine (B92270) ring or introduce fluorine-containing groups. organic-chemistry.org For instance, Rh(III)-catalyzed C–H functionalization has been developed for preparing 3-fluoropyridines, which notably avoids nucleophilic alcoholic solvents that can cause unwanted side reactions. nih.gov

Alternative Reagents: The use of safer and more manageable fluorinating agents is a key goal. While reagents like silver(II) fluoride (B91410) (AgF₂) have proven effective for site-selective C-H fluorination of pyridines at ambient temperatures, the search for cheaper and less toxic alternatives is ongoing. nih.govorgsyn.orgresearchgate.net

Process Optimization: Methodologies that reduce the number of synthetic steps are highly desirable. Convergent, single-step procedures for converting readily available amides into substituted pyridines represent a significant advance in efficiency. acs.org The use of activated fly ash as a reusable, eco-friendly catalyst for synthesizing pyridine derivatives showcases a commitment to circular economy principles in chemical synthesis. bhu.ac.in

| Synthetic Strategy | Key Features | Potential Advantage for 2-Isopropoxy-3-(trifluoromethyl)pyridine Synthesis |

| Rh(III)-Catalyzed C-H Functionalization | Avoids nucleophilic solvents, good for substituted pyridines. nih.gov | Could allow for late-stage functionalization without displacing the isopropoxy group. |

| AgF₂ Mediated C-H Fluorination | High site-selectivity adjacent to nitrogen, mild conditions. nih.govorgsyn.org | Offers a potential direct route to fluorinated precursors. |

| Eco-Friendly Catalysis (e.g., Fly Ash) | Utilizes waste material, reusable, less hazardous solvents. bhu.ac.in | Lowers the environmental footprint and cost of synthesis. |

| One-Pot Convergent Synthesis | Reduces steps, improves efficiency, uses simple precursors. acs.org | Streamlines the assembly of the core pyridine structure. |

Exploration of Novel Reactivity Patterns and Dearomatization Strategies

The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making it a fascinating subject for reactivity studies. Future research will delve deeper into activating and functionalizing the C-F bonds of the CF₃ group and the C-H bonds of the pyridine ring.

Defluorinative Functionalization: A key emerging area is the selective activation of C-F bonds within the trifluoromethyl group. researchgate.netnih.gov This "defluorinative functionalization" allows the CF₃ group to be converted into other valuable functional groups, such as a difluoroallyl group, via intermediates like pyridyldifluoromethyl anions. nih.govchemrxiv.org This strategy represents an umpolung, or reversal of polarity, of the typically electrophilic fluoroalkyl unit. chemrxiv.org

Dearomatization Strategies: Pyridines are highly stable aromatic compounds, which can make them inert to certain reactions. eurekalert.org A powerful strategy to overcome this is temporary dearomatization. By transiently breaking the aromaticity, it becomes possible to perform reactions like hydrogenation to produce fluorinated piperidines or introduce substituents with high stereocontrol. eurekalert.org This approach makes the stable pyridine ring accessible for creating complex, three-dimensional structures. eurekalert.org

Site-Selective C-H Functionalization: Directing reactions to specific C-H bonds on the pyridine ring remains a significant challenge. uni-muenster.de Research into late-stage functionalization aims to modify complex molecules without the need for lengthy de novo synthesis. nih.govacs.org For a molecule like this compound, developing methods to selectively functionalize the 4, 5, or 6 positions would provide rapid access to a library of analogues for structure-activity relationship studies.

Development of Advanced Functional Materials Utilizing the Pyridine Scaffold

The unique properties conferred by fluorine, such as high thermal stability, chemical resistance, and hydrophobicity, make fluorinated compounds ideal building blocks for advanced materials. mdpi.com The pyridine scaffold is already a prevalent heterocycle in functional materials, and its combination with a trifluoromethyl group offers significant potential. acs.org

Future research in this domain will likely focus on:

Fluoropolymers: Incorporating this compound as a monomer or functional unit into polymers could lead to materials with tailored properties. Perfluoropyridine, a related compound, is used to create fluoropolymers with enhanced thermal stability and chemical resistance for applications like high-performance membranes. mdpi.com

Organic Electronics: The electron-withdrawing nature of the trifluoromethyl group can be exploited in the design of materials for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells. The pyridine nitrogen also provides a coordination site for creating metal-organic frameworks (MOFs) or other coordination polymers with interesting electronic or catalytic properties.

Chemosensors: The pyridine unit can act as a binding site for metal ions or other analytes. Computational and experimental studies have shown that pyridine functional groups can be used to design selective chemoresponsive liquid crystals. researchgate.net The specific electronic and steric environment of this compound could be harnessed to create sensors for specific environmental or biological targets.

Integration with Flow Chemistry and High-Throughput Synthesis

To accelerate the discovery and optimization of reactions involving fluorinated pyridines, modern synthesis platforms are moving away from traditional batch chemistry. Flow chemistry and high-throughput screening are becoming indispensable tools.

Flow Chemistry: Performing reactions in continuous flow systems offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. numberanalytics.comeuropa.eu For reactions involving hazardous reagents, such as certain fluorination steps, or highly exothermic processes, flow reactors provide a much safer operating environment due to their high surface-area-to-volume ratio, which allows for rapid heat dissipation. europa.eudurham.ac.uk The synthesis of this compound and its derivatives could be made more efficient and safer by adapting synthetic steps to flow conditions. researchgate.net

High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of hundreds of reaction conditions (catalysts, solvents, temperatures) in parallel. This approach can dramatically accelerate the optimization of synthetic routes and the discovery of new reactions. Integrating HTE with the synthesis of this compound would enable the rapid exploration of its reactivity and the efficient development of derivatives for various applications.

Synergistic Approaches in Computational and Experimental Chemistry for Design and Discovery

The integration of computational chemistry with experimental synthesis is a powerful paradigm for modern molecular design. aps.org This synergy allows for the rational design of molecules with desired properties and the elucidation of complex reaction mechanisms, saving significant time and resources.

In Silico Design: Computational models can predict a wide range of properties for a molecule like this compound before it is ever synthesized. nih.gov Quantum chemistry calculations can predict its reactivity, spectroscopic properties, and interaction with biological targets. monash.edu This predictive power guides experimental efforts toward the most promising molecular designs, as demonstrated in the development of new pyridine-based anticancer agents. nih.govrsc.org

Mechanism Elucidation: Understanding how a reaction works is crucial for optimizing it. Computational studies can map out reaction pathways, identify transition states, and explain observed selectivity. For example, computational modeling has been used to understand the interactions between pyridine derivatives and solid frameworks, providing insights that guide the design of more stable materials. rsc.org

Property Prediction: Machine learning and AI are increasingly being used to predict the properties of large sets of virtual compounds. By training models on existing experimental data, researchers can screen vast chemical spaces to identify candidates with optimal characteristics, such as high binding affinity for a protein target or specific photophysical properties, before committing to their synthesis.

Q & A

Q. What synthetic strategies are effective for introducing the isopropoxy group into 3-(trifluoromethyl)pyridine derivatives?

The isopropoxy group can be introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For SNAr, activating groups like electron-withdrawing substituents (e.g., trifluoromethyl) enhance reactivity at specific positions. For example, highlights the use of palladium or copper catalysts to achieve regioselectivity in halogenated pyridines . In SNAr, reaction conditions (e.g., base strength, solvent polarity) must optimize nucleophile accessibility while minimizing side reactions. Pre-functionalization of the pyridine ring with directing groups (e.g., halogens) can further control substitution patterns .

Q. Which analytical techniques are critical for characterizing 2-isopropoxy-3-(trifluoromethyl)pyridine?

Key techniques include:

- NMR Spectroscopy : and NMR identify substituent positions and confirm trifluoromethyl integration. The isopropoxy group’s splitting pattern (e.g., septet for CH in isopropoxy) aids structural assignment .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns, distinguishing between regioisomers.

- X-ray Crystallography : Resolves ambiguous stereochemistry or substituent orientation, particularly useful for confirming regioselectivity in crystalline derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy and trifluoromethyl groups influence reactivity in cross-coupling reactions?

The trifluoromethyl group exerts strong electron-withdrawing effects, polarizing the pyridine ring and directing electrophilic attacks to specific positions. Its steric bulk may hinder reactions at adjacent sites. The isopropoxy group contributes steric hindrance and moderate electron-donating effects via resonance. Computational studies (e.g., DFT) can map charge distribution and predict reactive sites. For instance, notes that trifluoromethyl groups in similar pyridines enhance electrophilicity at the 4-position, while isopropoxy directs nucleophilic attacks to the 2-position . Reaction optimization may require balancing these effects with catalysts (e.g., Pd(PPh)) to mitigate steric challenges .

Q. How can computational modeling predict the electronic effects of substituents on the pyridine ring’s reactivity?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic or electrophilic attacks. For example:

- The trifluoromethyl group lowers LUMO energy, increasing susceptibility to nucleophilic substitution.

- Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between substituents and the aromatic system. highlights similar approaches for triazolopyridines, where trifluoromethyl groups stabilize transition states in SNAr reactions .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving trifluoromethylpyridines?

Discrepancies often arise from variations in:

- Catalyst Systems : Ligand choice (e.g., bulky phosphines vs. N-heterocyclic carbenes) affects steric and electronic tuning. shows that azetidine-containing pyridines require tailored Pd catalysts for efficient coupling .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates, while elevated temperatures may favor undesired side reactions.

- Substrate Purity : Trace impurities (e.g., residual halides) can poison catalysts. Systematic comparison of reaction parameters and replication studies (e.g., ’s optimized process for trifluoroethoxy pyridines) are critical .

Methodological Considerations

Q. What strategies mitigate hydrolysis of the isopropoxy group during synthetic steps?

Q. How can this compound serve as a building block in materials science?

Its electron-deficient pyridine core and fluorinated groups make it suitable for:

- Liquid Crystals : Trifluoromethyl groups enhance anisotropic polarizability, while isopropoxy improves solubility in mesogenic phases .

- Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Cu) to form porous structures for gas storage, leveraging the pyridine’s Lewis basicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.